molecular formula C17H21NO B12767293 N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine CAS No. 56161-78-5

N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine

Cat. No.: B12767293
CAS No.: 56161-78-5
M. Wt: 255.35 g/mol
InChI Key: HBZGYXADKHAYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is a secondary amine derivative with a propan-1-amine backbone substituted by a phenyl group and a p-tolyloxy (4-methylphenoxy) group at the 3-position. It is structurally related to pharmacologically active compounds such as atomoxetine (a norepinephrine reuptake inhibitor) and fluoxetine (a selective serotonin reuptake inhibitor, SSRI). This compound is identified as Atomoxetine Related Compound C in pharmaceutical contexts, often as an impurity or synthetic intermediate . Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.35 g/mol .

Properties

CAS No.

56161-78-5

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3

InChI Key

HBZGYXADKHAYTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine involves several steps. One common method includes the reaction of 3-phenylpropan-1-amine with p-tolyl chloride in the presence of a base to form the intermediate compound. This intermediate is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine, also known as Atomoxetine related compound C , has potential applications in various scientific research fields. Preliminary data suggests it interacts with neurotransmitter receptors. However, detailed studies are necessary to confirm these interactions and understand their implications in therapeutic contexts.

Comparative Analysis
Comparative studies of this compound with structurally related compounds have been conducted to understand the nuances in their biological activities. Structural similarity is observed in compounds with para-substitution, potentially leading to variations in biological activity.

Fluoxetine Analogs
this compound is a synthetic analog of fluoxetine, which is being explored for anti-TB activity . Several central nervous system (CNS) drugs, including phenothiazine antipsychotics and antidepressant drugs, have shown anti-TB activity against Mycobacterium tuberculosis H37Rv . A series of 1-(3-aryloxy-3-phenylpropyl) amine analogs of fluoxetine have been synthesized to optimize anti-TB activity .

Related Compounds
Several compounds share structural similarities with N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate:

  • N-Methyl-3-(p-tolyloxy)-3-phenylpropan-1-amine hydrochloride Similar structure with para-substitution; potential variations in biological activity.
  • N,N-Dimethyl-3-(o-tolyloxy)-3-phenylpropylamine oxalate Dimethyl substitution at nitrogen increases lipophilicity.
  • 4-[[(3R)-N-methyl-3-(methylphenoxy)-3-phenylpropan-1-amino]carbonyl]benzoic acid Contains additional functional groups that may enhance activity.
    These variations in substituents can influence both the physical properties and biological activities of the compounds.

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action is mediated through its binding to the norepinephrine transporter, blocking its function and leading to enhanced neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a core structure with several clinically significant molecules. Key structural analogs include:

Compound Name Substituent on Phenoxy Group Position of Substituent Pharmacological Class Molecular Weight (g/mol)
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine Methyl (-CH₃) Para (4-position) Impurity/Intermediate 255.35
Fluoxetine Trifluoromethyl (-CF₃) Para (4-position) SSRI (Antidepressant) 309.3 (as hydrochloride)
Atomoxetine Methyl (-CH₃) Ortho (2-position) Norepinephrine Reuptake Inhibitor 291.82 (as hydrochloride)
Atomoxetine Related Compound B Methyl (-CH₃) Meta (3-position) Impurity/Intermediate ~255.35 (estimated)

Key Structural Differences :

  • Fluoxetine differs by a -CF₃ group at the para position of the phenoxy ring, enhancing its lipophilicity and metabolic stability compared to the target compound’s methyl group .
  • Atomoxetine features a methyl group at the ortho position (2-position) of the phenoxy ring, altering steric and electronic properties critical for norepinephrine reuptake inhibition .
  • The meta-substituted analog (Compound B) and para-substituted target compound highlight positional isomerism, which impacts receptor binding and pharmacokinetics .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • Fluoxetine : The -CF₃ group increases logP (2.85) and reduces aqueous solubility, contributing to its long half-life (~4–6 days) .
  • This compound : The methyl group confers moderate lipophilicity (predicted logP ~2.1), likely enhancing membrane permeability compared to polar metabolites .
  • Atomoxetine: Ortho-substitution reduces steric hindrance, favoring norepinephrine transporter (NET) affinity over serotonin transporters (SERT) .
Metabolic Stability and Toxicity
  • Fluoxetine is metabolized to norfluoxetine (active metabolite) via CYP2D6, with a half-life of 4–16 days . Its impurity, 4-(trifluoromethyl)phenol, is toxic and irritant .
  • This compound: Limited metabolic data exist, but para-methyl substitution may favor CYP3A4-mediated oxidation, reducing toxicity compared to fluoxetine’s -CF₃ metabolites .
  • Atomoxetine undergoes rapid hepatic metabolism (CYP2D6) to 4-hydroxyatomoxetine, with a shorter half-life (~5 hours) .

Pharmacodynamic Profiles

Compound Primary Target Clinical Use Selectivity
Fluoxetine Serotonin Transporter (SERT) Depression, OCD, bulimia nervosa High SERT affinity (Ki = 1–10 nM)
Atomoxetine Norepinephrine Transporter (NET) ADHD (Attention-Deficit/Hyperactivity Disorder) High NET affinity (Ki = 5 nM)
Target Compound Not established No therapeutic use reported Likely low SERT/NET affinity

Mechanistic Insights :

  • The para-trifluoromethyl group in fluoxetine enhances SERT binding through hydrophobic interactions and electron-withdrawing effects .
  • Ortho-methyl in atomoxetine optimizes NET binding via reduced steric clash with the transporter’s active site .
  • The para-methyl group in the target compound may lack the electronic effects needed for high-affinity SERT/NET binding, explaining its status as an impurity .

Biological Activity

N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine, also known as Atomoxetine Related Compound C, is a chemical compound with the molecular formula C17H22ClNO and a molecular weight of 291.82 g/mol. It is primarily recognized as a derivative of Atomoxetine, which is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This compound has garnered attention for its biological activity, particularly in relation to dopamine receptors and its potential neuroprotective effects.

This compound exhibits significant biological activity through its interaction with various neurotransmitter receptors, notably the dopamine D3 receptor (D3R). Research indicates that compounds similar to this compound can act as selective D3R agonists. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with broader receptor activation.

Dopamine Receptor Interaction

Studies have demonstrated that N-methyl analogs can exhibit potent D3R-mediated activities, promoting β-arrestin translocation and G protein activation. These interactions are essential for understanding the neuroprotective properties of the compound. Specifically, D3R-preferring agonists have shown promise in protecting against neurodegeneration in models of Parkinson's disease, such as those induced by MPTP and 6-OHDA .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Effect EC50 (nM) IC50 (nM)
D3R AgonismPromotes β-arrestin translocation710 ± 150-
D2R AntagonismInhibitory effect-15,700 ± 3,000
Neuroprotective EffectsProtects dopaminergic neurons--

This table summarizes key findings related to the compound's interaction with dopamine receptors and its neuroprotective capabilities.

Neuroprotective Studies

Research has highlighted the potential of this compound in neuroprotection. For instance, studies involving D3R-knockout mice have shown that neuroprotective effects are mediated directly through D3R activation, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Clinical Implications

The implications of these findings extend to therapeutic applications for conditions like ADHD and Parkinson's disease. By selectively targeting the D3 receptor, this compound may offer a novel approach that reduces the risk of impulse control disorders often associated with broader dopamine receptor agonists .

Q & A

Basic Research Questions

Q. How can researchers optimize the palladium-catalyzed synthesis of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine?

  • Methodological Answer : Utilize PdCl₂(PPh₃)₂ and CuI as catalysts in acetonitrile, adjusting stoichiometric ratios of aryl halides (e.g., p-tolyl iodide) and propargylic amine precursors. Optimize reaction temperature (e.g., 60–80°C) and time (3–6 hours). Purify via flash column chromatography (e.g., 10–40% EtOAc in pentane) to isolate the product. Monitor yield and purity using NMR and HRMS .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Combine ¹H/¹³C NMR to assign proton and carbon environments, focusing on the chiral center (C3) and aryloxy substituents. Confirm molecular weight via HRMS (e.g., ESI-TOF). For crystalline derivatives, employ X-ray diffraction with SHELX software for refinement, particularly for resolving stereochemical ambiguities .

Q. How should impurity profiling be conducted during synthesis?

  • Methodological Answer : Use HPLC or GC/FID with reference standards (e.g., fluoxetine impurity analogs) to identify byproducts. Compare retention times and spiking experiments. Quantify impurities via calibration curves and validate methods per ICH guidelines (e.g., LOQ < 0.1%) .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound?

  • Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Alternatively, use capillary zone electrophoresis with cyclodextrin additives for enantiomeric resolution. Validate purity via polarimetry and circular dichroism .

Q. How can mechanistic insights into Pd-catalyzed alkynylation be gained?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies with deuterated substrates to identify rate-determining steps. Trap intermediates (e.g., Pd-π-alkyne complexes) using low-temperature NMR. Compare reaction outcomes with/without additives (e.g., Et₃N) to assess base participation .

Q. How to address discrepancies in metabolic stability data across in vitro/in vivo studies?

  • Methodological Answer : Perform cross-species comparisons (e.g., rat vs. human liver microsomes) to evaluate interspecies variability. Use LC-MS/MS to quantify metabolites and validate assays with control compounds (e.g., fluoxetine). Adjust for protein binding and hepatic extraction ratios .

Q. What crystallographic challenges arise when refining structures with SHELX?

  • Methodological Answer : For twinned crystals, apply HKLF5 format in SHELXL to model twin domains. Collect high-resolution data (≤1.0 Å) to improve electron density maps. Use ISOR and DELU restraints to address thermal motion artifacts in the p-tolyloxy group .

Q. How to design in vivo studies for CNS activity assessment?

  • Methodological Answer : Use a randomized, blinded design with three groups: control (saline), test compound (dose: 10–15 mg/kg), and positive control (e.g., fluoxetine). Administer via intraperitoneal injection for 21 days. Monitor serotonin reuptake via microdialysis or behavioral assays (e.g., forced swim test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.